3-Ethynyl-2,5-dithiophen-2-ylthiophene
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Overview
Description
3-Ethynyl-2,5-dithiophen-2-ylthiophene is a heterocyclic compound that features a thiophene ring system with ethynyl and dithiophenyl substituents. Thiophenes are known for their stability and electronic properties, making them valuable in various fields such as organic electronics, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2,5-dithiophen-2-ylthiophene typically involves Pd-catalyzed coupling reactions like the Sonogashira coupling reaction. This method is highly effective for forming carbon-carbon bonds under mild conditions. The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2,5-dithiophen-2-ylthiophene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted thiophenes.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-Ethynyl-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Ethynyl-2,5-dithiophen-2-ylthiophene involves its interaction with various molecular targets. The ethynyl and dithiophenyl groups can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s electronic properties and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Ethynylthiophene: Lacks the dithiophenyl substituents, resulting in different electronic properties.
2,5-Dithiophen-2-ylthiophene:
Uniqueness
3-Ethynyl-2,5-dithiophen-2-ylthiophene is unique due to the presence of both ethynyl and dithiophenyl groups, which confer distinct electronic and chemical properties. This makes it particularly valuable in the development of advanced materials and pharmaceuticals .
Properties
CAS No. |
208125-85-3 |
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Molecular Formula |
C14H8S3 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
3-ethynyl-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C14H8S3/c1-2-10-9-13(11-5-3-7-15-11)17-14(10)12-6-4-8-16-12/h1,3-9H |
InChI Key |
KBERJWWOBPGQGP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(SC(=C1)C2=CC=CS2)C3=CC=CS3 |
Origin of Product |
United States |
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